![molecular formula C17H12F3NO2 B2357206 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole CAS No. 551921-33-6](/img/structure/B2357206.png)

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

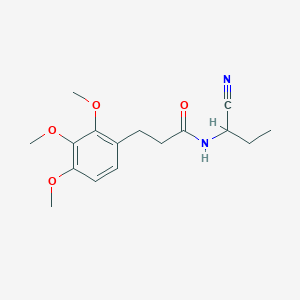

“3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” is a heterocyclic compound . It has gained widespread attention due to its various biological and chemical properties, as well as its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine, leading to the formation of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole. This compound is then dehydrated to form “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole”. This isomer can also be synthesized by the reaction of 4-chloro-4-phenyl-1,1,1-trifluoro-3-buten-2-one with sodium azide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole” have been described in the Synthesis Analysis section. The reactions involve the use of hydroxylamine and sodium azide .

Scientific Research Applications

- FDA-Approved Drugs : Over the past 20 years, several FDA-approved drugs incorporate the TFM group. These compounds exhibit diverse pharmacological activities . For instance, berotralstat (IUPAC name: 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide) is used to treat hereditary angioedema (HAE) .

Organic Transformations and Catalysis

The 3,5-bis(trifluoromethyl)phenyl motif has become a privileged scaffold in organic transformations and H-bond catalysts. Researchers have extensively explored its applications in promoting reactions and catalytic processes .

Antimicrobial Properties

The compound’s difluorophenyl-substituted analog has demonstrated antimicrobial activity. Tested bacteria showed reduced susceptibility to this compound, with MIC values ranging from 1 to 4 µg/mL across various strains .

Agrochemicals and Pharmaceuticals

Trifluoromethylpyridines, which share structural similarities with our compound, play a crucial role in active agrochemicals and pharmaceutical ingredients. Their synthesis and application have been studied extensively .

Mechanism of Action

Target of Action

It’s structurally similar to (s)-fluoxetine, an antidepressant drug , which primarily targets the serotonin transporter .

Mode of Action

Based on its structural similarity to (s)-fluoxetine, it might interact with its targets in a similar manner .

Biochemical Pathways

Compounds with similar structures have been shown to affect the serotonin system .

Result of Action

It’s structurally similar to (s)-fluoxetine, which is known to increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission .

properties

IUPAC Name |

3-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO2/c18-17(19,20)13-7-4-8-14(9-13)22-11-15-10-16(21-23-15)12-5-2-1-3-6-12/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBRJHDTZWZBHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)